5-Br vs. 5-Cl Halogen Discrimination: Distinct Heterocyclic Scaffold Utilization in EP 3 424 904 B1
In the granted European patent EP 3 424 904 B1 (Allergan, Inc.), the 5-bromo-2-(2-ethylbutoxy)benzyl fragment is specifically claimed as a substituent on multiple heterocyclic cores, including 1H-indazole-5-carboxylic acid, 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1H-indole-5-carboxylic acid, and 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid [1]. Critically, the patent lists both 5-bromo and 5-chloro variants for several but not all scaffolds, demonstrating that the bromo substituent is not universally interchangeable with chloro. For instance, compound '1-[5-Bromo-2-(2-ethyl-butoxy)-benzyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid' appears as a bromo-specific entry, while the 1H-indazole-4-carboxylic acid series includes bromo but not the corresponding 2-ethylbutoxy-chloro pair. This pattern of selective deployment across heterocyclic templates constitutes prima facie evidence that procurement of the 5-bromo intermediate, rather than the 5-chloro analog, is required to access specific compound subsets within the claimed patent space.
| Evidence Dimension | Number of distinct heterocyclic scaffolds bearing the 5-bromo-2-(2-ethylbutoxy)benzyl fragment vs. 5-chloro analog in EP 3 424 904 B1 claims |
|---|---|
| Target Compound Data | ≥5 distinct heterocyclic scaffolds (indazole-5-carboxylic acid, indazole-4-carboxylic acid, pyrrolo[2,3-b]pyridine-5-carboxylic acid, indole-5-carboxylic acid, pyrazolo[3,4-b]pyridine-5-carboxylic acid) |
| Comparator Or Baseline | 5-Chloro-2-(2-ethylbutoxy)benzyl fragment: ≥6 scaffolds, but with non-overlapping scaffold-specific deployment patterns |
| Quantified Difference | Non-redundant scaffold coverage; bromo-specific entries exist in pyrrolopyridine and indazole-4-carboxylic acid series where the corresponding 2-ethylbutoxy-chloro pair is absent |
| Conditions | Patent claims analysis of EP 3 424 904 B1 compound enumeration (lines 124–199) |
Why This Matters
Procurement of the 5-bromo intermediate is necessary to access bromo-specific compound subsets in the Allergan patent estate; the 5-chloro analog cannot serve as a universal substitute across all heterocyclic templates.
- [1] Carling, W. R. et al. (Allergan, Inc.). EP 3 424 904 B1, lines 124–199: explicit enumeration of 5-bromo-2-(2-ethylbutoxy)benzyl and 5-chloro-2-(2-ethylbutoxy)benzyl compounds across indazole, indole, pyrrolopyridine, and pyrazolopyridine scaffolds. View Source
